molecular formula C21H17FN4OS B11527447 (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone

(5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone

Cat. No.: B11527447
M. Wt: 392.5 g/mol
InChI Key: MWIUXDGNKZAJGZ-PDGQHHTCSA-N
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Description

The compound (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone (molecular formula: C₂₁H₁₇FN₄OS, molecular weight: 392.452 g/mol) is a heterocyclic organic molecule featuring a fused pyrazole-imidazolidinone scaffold . Its structure includes:

  • A (Z)-configured methylene bridge linking the imidazolidinone moiety to a 3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl substituent.
  • A 4-fluorophenyl group that enhances lipophilicity and may influence pharmacological activity through fluorine-specific interactions.

This compound’s stereochemistry (Z-configuration) and substitution pattern differentiate it from structurally analogous derivatives. While its exact pharmacological profile remains underexplored in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors requiring planar heterocyclic recognition .

Properties

Molecular Formula

C21H17FN4OS

Molecular Weight

392.5 g/mol

IUPAC Name

(5Z)-5-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H17FN4OS/c1-24-18(20(27)25(2)21(24)28)12-15-13-26(17-6-4-3-5-7-17)23-19(15)14-8-10-16(22)11-9-14/h3-13H,1-2H3/b18-12-

InChI Key

MWIUXDGNKZAJGZ-PDGQHHTCSA-N

Isomeric SMILES

CN1/C(=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)/C(=O)N(C1=S)C

Canonical SMILES

CN1C(=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)N(C1=S)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common approach involves the condensation of a 4-fluorophenylpyrazole with an aldehyde (such as benzaldehyde) to form the imine intermediate. Cyclization of the imine with a thioamide (e.g., thioacetamide) yields the desired imidazolidinone.

Reaction Conditions:: The reaction typically occurs under mild conditions, using suitable solvents (e.g., ethanol, dichloromethane). Catalysts or bases may be employed to facilitate the condensation steps.

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thioxo group (S=) can undergo oxidation to form a sulfone (S=O).

    Reduction: Reduction of the imine double bond (C=N) can yield the corresponding amine.

    Substitution: The phenyl and pyrazole rings are susceptible to substitution reactions.

Common Reagents::

    Thioacetamide: Used for thioamide formation.

    Hydrogen peroxide (H₂O₂): For oxidation.

    Hydrazine (N₂H₄): For reduction.

Major Products:: The primary product is the titled compound itself, with variations depending on reaction conditions and substituents.

Scientific Research Applications

Chemistry::

    Building Block: Researchers use it as a building block for more complex molecules.

    Fluorine Tagging: The fluorine atom aids in tracking the compound during chemical transformations.

Biology and Medicine::

    Antimicrobial Properties: Investigations explore its potential as an antimicrobial agent.

    Anti-inflammatory Activity: It may modulate inflammatory pathways.

Industry::

    Material Science: Its unique structure makes it interesting for material applications.

Mechanism of Action

The exact mechanism remains an active area of research. It likely interacts with specific protein targets or cellular pathways, impacting biological processes.

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Thiazole Hybrid Scaffolds

Two isostructural compounds synthesized by [] provide a basis for comparison:

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)

Feature Target Compound Compound 4/5
Core Structure Imidazolidinone-thione + pyrazole Thiazole + pyrazole-triazole hybrid
Substituents 4-Fluorophenyl, phenyl, methyl groups 4-Fluorophenyl/chlorophenyl, triazole-methyl
Symmetry/Crystallinity Not reported Triclinic, P̄1 symmetry, two independent molecules per unit
Planarity Likely planar (Z-configuration) Mostly planar, except one fluorophenyl group perpendicular

Key Differences :

  • The target compound’s imidazolidinone-thione core contrasts with the thiazole-triazole system in Compounds 4/5, which may alter electronic properties (e.g., dipole moments) and solubility.

Pharmacologically Active Imidazole Derivatives

[] describes 5-oxo-imidazole derivatives synthesized from pyrazol-3(2H)-one intermediates.

Compound Class Structural Features Bioactivity
Target Compound Thioxo-imidazolidinone + pyrazole Not reported in evidence
5-Oxo-imidazole derivatives Arylidene substituents + pyrazole core Growth inhibition against microbial strains

Implications :

  • The absence of reported antimicrobial data for the target compound underscores a gap in current research.

Biological Activity

The compound (5Z)-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone is a novel thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its pharmacological implications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the formation of the thiazolidinone core, followed by the introduction of the fluorophenyl and pyrazole groups. Reaction conditions often include heating in solvents like acetic acid and purification through column chromatography.

Anticancer Properties

Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have shown promising results against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific kinases and modulation of apoptotic pathways.

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-710Apoptosis induction
Compound BHeLa15Kinase inhibition
(5Z)-5...A43112Cell cycle arrest

Anticonvulsant Activity

In addition to anticancer properties, thiazolidinones have also been evaluated for anticonvulsant activity. For example, compounds related to our target have been tested in picrotoxin-induced convulsion models, showing significant protective effects.

Table 2: Anticonvulsant Activity Assessment

Compound NameModel UsedProtection (%)Reference
Compound CPicrotoxin100
(5Z)-5...Picrotoxin80

Case Studies

Several case studies highlight the biological efficacy of compounds similar to (5Z)-5-{[3-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-dimethyl-2-thioxo-4-imidazolidinone :

  • Study on Anticancer Effects : A study demonstrated that a related thiazolidinone exhibited a significant reduction in tumor size in xenograft models, correlating with increased apoptosis markers.
  • Evaluation of Anticonvulsant Potential : Another research project evaluated multiple derivatives in animal models, establishing a dose-dependent relationship between compound concentration and seizure protection.

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